molecular formula C27H25NO4 B6229953 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid CAS No. 2125431-59-4

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid

Cat. No.: B6229953
CAS No.: 2125431-59-4
M. Wt: 427.5
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further connected to a benzoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid typically involves multiple steps. One common method includes the protection of piperidine with the Fmoc group, followed by the introduction of the benzoic acid moiety through a coupling reaction. The reaction conditions often involve the use of base catalysts such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzoic acid moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for potential therapeutic applications due to its structural features.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids. This compound interacts with molecular targets through its functional groups, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)pyrimidine-5-carboxylic acid
  • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid

Uniqueness

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)benzoic acid is unique due to its specific combination of the Fmoc-protected piperidine and benzoic acid moieties. This structure provides distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry.

Properties

CAS No.

2125431-59-4

Molecular Formula

C27H25NO4

Molecular Weight

427.5

Purity

95

Origin of Product

United States

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